4-Ethoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide
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Overview
Description
4-Ethoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide is an organic compound with the molecular formula C15H18N2O3S This compound is characterized by its sulfonamide group attached to a benzene ring, which is further substituted with ethoxy, dimethyl, and pyridin-2-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide typically involves multiple steps:
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Formation of the Benzene Sulfonamide Core: : The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group. This can be achieved by reacting the benzene derivative with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide.
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Introduction of the Ethoxy Group: : The ethoxy group can be introduced via an etherification reaction. This involves reacting the benzene sulfonamide with an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.
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Dimethyl Substitution: : The dimethyl groups are typically introduced through Friedel-Crafts alkylation, where the benzene sulfonamide is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
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Attachment of the Pyridin-2-ylmethyl Group: : The final step involves the nucleophilic substitution of the sulfonamide nitrogen with a pyridin-2-ylmethyl halide, such as pyridin-2-ylmethyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 4-Ethoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide can undergo oxidation reactions, particularly at the ethoxy and dimethyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : The compound can be reduced at the sulfonamide group to form corresponding amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
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Substitution: : The aromatic ring and the sulfonamide nitrogen can participate in various substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of iron(III) chloride as a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Ethoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide has several applications in scientific research:
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Chemistry: : It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
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Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
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Industry: : It is used in the development of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-2,3-dimethyl-N-(4-pyridinyl)benzenesulfonamide
- 4-Ethoxy-2,3-dimethyl-N-(3-pyridinyl)benzenesulfonamide
- 4-Ethoxy-2,3-dimethyl-N-(2-pyridinyl)benzenesulfonamide
Uniqueness
4-Ethoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide is unique due to the specific positioning of the pyridin-2-ylmethyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for structure-activity relationship studies.
Properties
IUPAC Name |
4-ethoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-21-15-8-9-16(13(3)12(15)2)22(19,20)18-11-14-7-5-6-10-17-14/h5-10,18H,4,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREBCGUMJFXXCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641305 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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